molecular formula C13H9NO2S2 B2482111 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile CAS No. 708230-19-7

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile

Cat. No.: B2482111
CAS No.: 708230-19-7
M. Wt: 275.34
InChI Key: BFMRSNHWEWLRBI-MDWZMJQESA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Assignment
7.80–7.65 m (2H) Phenyl ortho protons
7.55–7.40 m (3H) Phenyl meta/para protons
7.35–7.25 dd (1H) Thiophene H₄
7.10–6.95 m (2H) Thiophene H₂/H₅
6.85 s (1H) Propene CH

¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
118.2 Nitrile (C≡N)
135.5 Sulfonyl-attached carbon
128–132 Phenyl carbons
126–124 Thiophene carbons

The nitrile carbon appears as a singlet at ~118 ppm, while sulfonyl-induced deshielding shifts the propene CH to ~135 ppm.

Infrared (IR) Vibrational Mode Analysis

Wavenumber (cm⁻¹) Assignment
2215 C≡N stretch
1320, 1155 S=O asymmetric/symmetric
1600 C=C (propene)
700 C-S (thiophene)

The strong nitrile stretch at 2215 cm⁻¹ and sulfonyl S=O bands at 1320/1155 cm⁻¹ are diagnostic.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

m/z Fragment Ion
275 [M]⁺ (molecular ion)
211 [M − SO₂]⁺
139 [C₄H₃S]⁺ (thienyl)
77 [C₆H₅]⁺ (phenyl)

The base peak at m/z 139 corresponds to the thienyl fragment, while loss of SO₂ (64 Da) yields m/z 211.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMRSNHWEWLRBI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CSC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile typically involves the reaction of a phenylsulfonyl-substituted compound with a thienyl-substituted compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction between phenylsulfonylacetonitrile and 3-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenylsulfonyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylsulfonyl or thienyl derivatives.

Scientific Research Applications

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Investigated for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thienyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile with structurally related α,β-unsaturated nitriles, focusing on substituents, synthesis, properties, and applications.

Compound Name Substituents (Positions 2 and 3) Synthesis Method Key Properties/Applications References
This compound Phenylsulfonyl (2), 3-thienyl (3) Not explicitly reported Potential biological activity; conjugated system for optoelectronics
2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile Phenylsulfonyl (2), 3-pyridyl (3) Commercial synthesis Higher polarity due to pyridine; possible drug intermediate
3-(Methylamino)-2-(4-methylbenzenesulfonyl)-3-(methylthio)prop-2-enenitrile 4-Methylphenylsulfonyl (2), methylamino/methylthio (3) Multi-step alkylation Enhanced steric hindrance; tunable solubility
(E)-2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)prop-2-enenitrile Pyrrole carbonyl (2), 3-thienyl (3) Aldol condensation Fluorescence properties; D-π-A dye applications
2-(4-Methylbenzenesulfonyl)-3-{[5-(trifluoromethyl)pyridin-2-yl]amino}prop-2-enenitrile 4-Methylphenylsulfonyl (2), CF3-pyridylamino (3) Nucleophilic substitution Strong electron-withdrawing effects; agrochemical potential

Key Comparisons:

Electronic Effects: The phenylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the pyrrole carbonyl in , which may reduce fluorescence but enhance chemical stability .

Substituents like methylthio or trifluoromethyl () require specialized reagents (e.g., methylthiols or trifluoromethylating agents) .

Thienyl-containing derivatives (target compound, ) exhibit strong π-π stacking in crystal structures, useful in organic electronics .

Physical Properties :

  • Boiling points and densities vary significantly. For example, the methylthio derivative () has a predicted boiling point of 514°C, higher than the target compound due to increased molecular weight .
  • Trifluoromethyl substituents () lower solubility in polar solvents but enhance thermal stability .

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye) π-π Stacking Observed?
This compound 3.2 (predicted) 5.8 Yes (thienyl-thienyl)
2-(4-Methylbenzenesulfonyl)-3-(CF3-pyridylamino)prop-2-enenitrile 2.9 6.5 No (steric hindrance)
(E)-2-(Pyrrole carbonyl)-3-(3-thienyl)prop-2-enenitrile 3.8 4.2 Yes (thienyl-pyrrole)

Biological Activity

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylsulfonyl group and a thienyl moiety, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group may serve as an electrophilic site, facilitating reactions with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, akin to other phenylsulfonyl derivatives.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-negative bacteria. Its efficacy is believed to stem from the disruption of bacterial membrane integrity or inhibition of vital metabolic pathways .
  • Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT6 receptor, suggesting that this compound may also possess neuropharmacological properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Receptor BindingAffinity for serotonin receptors

Case Study: Anticancer Effects

In a study examining the anticancer potential of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (IC50 values in the micromolar range). The proposed mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar sulfonamide compounds. Results indicated that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations around 50 μg/mL. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis .

Q & A

Q. What are the common synthetic routes for preparing 2-(phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as:

Knoevenagel condensation : Reacting a phenylsulfonylacetophenone derivative with 3-thienyl aldehyde in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile backbone.

Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80–100°C) and improve yields (up to 85%) .
  • Control solvent polarity (e.g., ethanol for solubility vs. THF for regioselectivity) and stoichiometry of the base to minimize side products.

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign the nitrile (C≡N) peak at ~110–120 ppm and thienyl protons (δ 6.8–7.5 ppm). Sulfonyl groups cause deshielding in adjacent protons .
  • FT-IR : Confirm nitrile stretch at ~2200–2250 cm⁻¹ and sulfonyl S=O bands at 1150–1350 cm⁻¹.
    Resolving contradictions :
  • Use X-ray crystallography (e.g., SHELX refinement ) to validate bond angles/distances if NMR signals overlap or IR bands are ambiguous.
  • Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to identify misassignments .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylsulfonyl and thienyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Steric effects : The bulky phenylsulfonyl group hinders nucleophilic attack at the β-carbon, favoring α-addition pathways.
  • Electronic effects : The electron-withdrawing sulfonyl group polarizes the α,β-unsaturated nitrile, enhancing electrophilicity at the β-position.
    Methodological approach :
  • Perform Hammett studies with substituted aryl groups to quantify electronic contributions.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and predict regioselectivity .

Q. What challenges arise in crystallizing this compound, and how can hydrogen-bonding patterns inform its supramolecular assembly?

Challenges :

  • Low solubility in polar solvents due to the hydrophobic thienyl group.
  • Twinning issues during crystal growth, resolved via slow evaporation in DCM/hexane mixtures .
    Hydrogen-bonding analysis :
  • Use graph-set analysis (as per Etter’s rules ) to identify motifs like R₂²(8) chains from C≡N···H interactions.
  • Validate packing motifs with ORTEP-3 visualization and compare with CSD database entries for similar nitriles.

Q. How can computational modeling predict biological interactions, such as enzyme inhibition, for this compound?

Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or cytochrome P450).
  • Analyze binding affinity trends with MD simulations (NAMD/GROMACS) to assess stability of the sulfonyl-thienyl moiety in active sites .
  • Validate predictions with in vitro assays (e.g., fluorescence quenching for binding constants).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields or spectroscopic data across studies?

  • Systematic replication : Control variables like solvent purity, catalyst batch, and drying time for intermediates.
  • Advanced characterization : Use LC-MS to detect trace impurities affecting yield calculations .
  • Collaborative validation : Cross-reference crystallographic data (CCDC entries) and computational models to resolve spectral conflicts .

Methodological Tables

Q. Table 1. Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Condensation3-Thienyl aldehyde, DMF, 80°C, 2h7295%
SulfonylationBenzenesulfonyl chloride, K₂CO₃, THF, rt6898%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)99%

Q. Table 2. Key Crystallographic Data

ParameterValueSource
Space groupPca2₁
Bond length (C≡N)1.15 Å
Dihedral angle (S-C-C-S)85.2°

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